An In-depth Technical Guide to 2-(Boc-amino)-5-(aminomethyl)pyridine (CAS: 187237-37-2)
An In-depth Technical Guide to 2-(Boc-amino)-5-(aminomethyl)pyridine (CAS: 187237-37-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Boc-amino)-5-(aminomethyl)pyridine, with the CAS number 187237-37-2, is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a pyridine core, a Boc-protected amine at the 2-position, and a primary aminomethyl group at the 5-position. This unique arrangement of functional groups allows for sequential and site-selective modifications, making it an important intermediate in the synthesis of complex molecules, including kinase inhibitors, receptor modulators, and various therapeutic agents. The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet readily cleavable handle for the 2-amino group, enabling reactions at the more nucleophilic 5-(aminomethyl) position. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, analytical methods for its characterization, and its applications in drug development workflows.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(Boc-amino)-5-(aminomethyl)pyridine is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 187237-37-2 |
| Molecular Formula | C₁₁H₁₇N₃O₂ |
| Molecular Weight | 223.28 g/mol |
| IUPAC Name | tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate |
| Synonyms | 5-Aminomethyl-2-(Boc-amino)pyridine, tert-Butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥95% |
| Boiling Point | 321.4 °C at 760 mmHg |
| Density | 1.164 g/cm³ |
Synthesis
The synthesis of 2-(Boc-amino)-5-(aminomethyl)pyridine is typically achieved through a two-step process starting from 2-amino-5-cyanopyridine. The first step involves the protection of the 2-amino group with a Boc group, followed by the reduction of the 5-cyano group to the corresponding aminomethyl group.
Experimental Protocols
Step 1: Synthesis of tert-butyl (5-cyanopyridin-2-yl)carbamate
This step involves the selective protection of the 2-amino group of 2-amino-5-cyanopyridine with di-tert-butyl dicarbonate ((Boc)₂O).
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Materials:
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2-Amino-5-cyanopyridine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (TEA) or another suitable base
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Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
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Procedure:
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Dissolve 2-amino-5-cyanopyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
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Add the base (e.g., 1.5 equivalents of TEA) to the solution.
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Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl (5-cyanopyridin-2-yl)carbamate as a solid.
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Step 2: Synthesis of tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate
This step involves the reduction of the nitrile group of the intermediate to a primary amine. Catalytic hydrogenation using Raney Nickel is a common and effective method.[1][2][3][4]
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Materials:
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tert-butyl (5-cyanopyridin-2-yl)carbamate
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Raney® Nickel (as a slurry in water or ethanol)
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Hydrogen gas (H₂)
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Methanol or Ethanol as solvent
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Ammonia (optional, to suppress secondary amine formation)
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-
Procedure:
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In a hydrogenation vessel, dissolve tert-butyl (5-cyanopyridin-2-yl)carbamate in the chosen alcohol solvent.
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Carefully add the Raney Nickel slurry to the solution under an inert atmosphere (e.g., argon or nitrogen).
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If desired, add a small amount of ammonia to the reaction mixture.
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Seal the vessel and purge it with hydrogen gas several times.
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Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-12 hours.
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Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, keeping it wet at all times.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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The crude product can be purified by crystallization or column chromatography to yield 2-(Boc-amino)-5-(aminomethyl)pyridine as a solid.
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Analytical Characterization
The purity and identity of 2-(Boc-amino)-5-(aminomethyl)pyridine are typically confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the final product. A reverse-phase C18 column is commonly used with a gradient elution system.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A typical gradient would be from 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (predicted):
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Signals corresponding to the Boc group protons (a singlet at ~1.5 ppm).
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A singlet for the aminomethyl (CH₂) protons.
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Signals for the three aromatic protons on the pyridine ring.
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A broad singlet for the NH proton of the carbamate.
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A broad singlet for the NH₂ protons of the aminomethyl group.
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¹³C NMR (predicted):
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Signals for the carbons of the Boc group (~28 ppm for the methyls and ~80 ppm for the quaternary carbon).
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A signal for the aminomethyl carbon.
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Signals for the carbons of the pyridine ring.
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A signal for the carbonyl carbon of the carbamate (~153 ppm).
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Applications in Drug Discovery and Development
2-(Boc-amino)-5-(aminomethyl)pyridine serves as a versatile building block in the synthesis of various pharmaceutical agents. Its bifunctional nature allows it to act as a linker or a scaffold in the construction of complex molecules.
Role as a Bifunctional Linker
The presence of two distinct amino functionalities allows for orthogonal chemical modifications. The 5-(aminomethyl) group is a primary amine and is generally more nucleophilic than the Boc-protected 2-amino group. This difference in reactivity enables selective coupling reactions at the 5-position while the 2-position remains protected. After the initial coupling, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the 2-amino group for a subsequent reaction. This step-wise approach is highly valuable in the synthesis of:
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PROTACs (Proteolysis Targeting Chimeras): Where one end of the molecule binds to a target protein and the other to an E3 ligase.
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Antibody-Drug Conjugates (ADCs): The linker connects a cytotoxic drug to an antibody.[]
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Combinatorial Libraries: For high-throughput screening to identify new drug leads.[7][8]
Use in Solid-Phase Synthesis
The aminomethyl group can be used to attach the molecule to a solid support, allowing for the subsequent construction of a larger molecule through solid-phase synthesis (SPS). The Boc-protected amine can then be deprotected and elongated. This is a common strategy in the generation of peptide and small molecule libraries for drug screening.
Scaffold for Bioactive Molecules
The substituted pyridine core is a common motif in many biologically active compounds. 2-(Boc-amino)-5-(aminomethyl)pyridine can serve as a starting material for the synthesis of molecules targeting a variety of biological targets, including:
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Kinase Inhibitors: The pyridine scaffold is prevalent in many ATP-competitive kinase inhibitors.
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GPCR Ligands: The functional groups can be elaborated to interact with G-protein coupled receptors.
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Enzyme Inhibitors: The molecule can be modified to fit into the active site of various enzymes.
Conclusion
2-(Boc-amino)-5-(aminomethyl)pyridine is a strategically important building block for researchers in the pharmaceutical and life sciences. Its well-defined structure and the orthogonal reactivity of its functional groups provide a reliable platform for the synthesis of complex and diverse molecular architectures. The synthetic and analytical methods outlined in this guide offer a framework for its preparation and characterization, while the described applications highlight its significance in the ongoing quest for novel therapeutics. As drug discovery continues to move towards more complex and targeted molecules, the utility of such versatile intermediates is expected to grow.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 3. m.youtube.com [m.youtube.com]
- 4. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 7. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imperial.ac.uk [imperial.ac.uk]
